N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-7-4-12-19(17)16-10-8-15(9-11-16)18-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYQUXJQHGKJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Nitroaniline with γ-Butyrolactam
A widely adopted route involves the reductive amination of 4-nitroaniline with γ-butyrolactam, followed by nitro group reduction:
- Step 1 : React 4-nitroaniline with γ-butyrolactam in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12 hours.
$$
\text{4-Nitroaniline} + \gamma\text{-Butyrolactam} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{4-(2-Oxopyrrolidin-1-yl)nitrobenzene}
$$ - Step 2 : Reduce the nitro group using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 25°C for 6 hours:
$$
\text{4-(2-Oxopyrrolidin-1-yl)nitrobenzene} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(2-Oxopyrrolidin-1-yl)aniline}
$$
Yield : 68–72% over two steps.
Cyclization of 4-Aminophenyl-γ-aminobutyric Acid
An alternative approach involves cyclizing 4-aminophenyl-γ-aminobutyric acid under acidic conditions:
- Dissolve 4-aminophenyl-γ-aminobutyric acid in glacial acetic acid.
- Heat at 110°C for 8 hours to induce intramolecular cyclodehydration.
- Isolate the product via vacuum filtration.
Synthesis of 1-Phenylmethanesulfonyl Chloride (Intermediate B)
Chlorosulfonation of Phenylmethanethiol
- Oxidation : Treat phenylmethanethiol with hydrogen peroxide (H₂O₂) in acetic acid to form phenylmethanesulfonic acid:
$$
\text{PhCH}2\text{SH} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{PhCH}2\text{SO}_3\text{H}
$$ - Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C:
$$
\text{PhCH}2\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{PhCH}2\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
Yield : 85–90%.
Sulfonamidation: Coupling Intermediate A and B
Classical Sulfonamidation in Dichloromethane
- Dissolve 4-(2-oxopyrrolidin-1-yl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add triethylamine (2.5 equiv) as a base to scavenge HCl.
- Slowly add 1-phenylmethanesulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir the mixture at 25°C for 6 hours.
- Quench with ice-cold water, extract with DCM, dry over MgSO₄, and concentrate.
Yield : 75–80%.
Microwave-Assisted Sulfonamidation
For accelerated reaction kinetics:
- Mix intermediates A (1.0 equiv) and B (1.1 equiv) in acetonitrile.
- Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
- Irradiate at 100°C for 15 minutes using a microwave reactor.
- Purify via flash chromatography (hexane:ethyl acetate = 3:1).
Alternative Synthetic Routes
Palladium-Catalyzed Coupling of Aryl Halides
Aryl halides can be coupled with sulfonamide precursors via Buchwald-Hartwig amination:
- React 4-bromo-N-(phenylmethyl)benzenesulfonamide with pyrrolidinone in the presence of Pd(OAc)₂ and Xantphos.
- Use cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C for 12 hours.
Solid-Phase Synthesis for High-Throughput Production
Immobilize 4-(2-oxopyrrolidin-1-yl)aniline on Wang resin. Perform sulfonylation with 1-phenylmethanesulfonyl chloride, followed by cleavage with trifluoroacetic acid (TFA).
Yield : 70%.
Optimization and Troubleshooting
Common Side Reactions and Mitigation Strategies
Solvent and Base Selection
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 6 | 75 |
| THF | DIPEA | 4 | 80 |
| Acetonitrile | NaOH | 8 | 68 |
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time to 2 hours.
- In-Line Analytics : Use FTIR and HPLC for real-time monitoring of sulfonamidation.
Characterization and Quality Control
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 7.45–7.30 (m, 5H), 6.75 (d, J = 8.4 Hz, 2H), 4.25 (s, 2H), 3.50 (t, J = 6.8 Hz, 2H), 2.45 (t, J = 6.8 Hz, 2H), 2.10–1.95 (m, 2H).
- HPLC Purity : ≥99.5% (C18 column, acetonitrile:water = 70:30).
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to the colchicine-binding site on tubulin, leading to the inhibition of microtubule polymerization. This results in cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with sulfonamide and sulfonate esters bearing the 4-(2-oxopyrrolidin-1-yl)phenyl core. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic yields.
Substituent Variations and Physicochemical Properties
Key Observations:
Sulfonamides vs. Sulfonate Esters :
- Sulfonamide derivatives (e.g., Compounds 19, 32, 33) exhibit higher melting points (177–209°C) compared to sulfonate esters (120–124°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via –NH groups) .
- Sulfonate esters (e.g., Compounds 8–11) generally show higher synthetic yields (60–79%) than sulfonamides (18–54%), likely due to reduced steric hindrance during synthesis .
Bulky substituents (e.g., biphenyl in Compound 33) reduce melting points (177–179°C) due to disrupted packing efficiency .
Target Compound vs. Analogs :
- The target compound’s phenylmethanesulfonamide group introduces a benzyl spacer absent in analogs like Compound 17. This modification may enhance lipophilicity and alter binding kinetics compared to benzenesulfonamides .
Spectroscopic and Analytical Data
- NMR Profiles : All analogs display characteristic δ 7.0–8.0 ppm aromatic proton signals and δ 2.0–3.8 ppm pyrrolidinyl CH2 groups in $ ^1H $ NMR. The sulfonamide –NH proton resonates at δ 10.20 ppm in Compound 19 .
- Mass Spectrometry : HRMS data confirm molecular ion peaks (e.g., m/z 589.1 for Compound 53 in ) and validate synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
